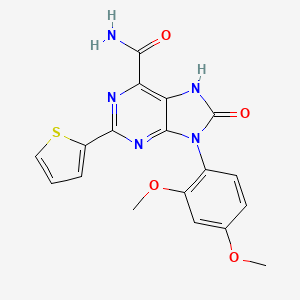

9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c1-26-9-5-6-10(11(8-9)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWGJZXVSHJQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide , also referred to as 9TP , is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9TP is , with a molecular weight of approximately 318.35 g/mol. The compound features a purine core substituted with a dimethoxyphenyl group and a thiophene moiety, which contribute to its pharmacological properties.

Structural Formula

Antiviral Activity

Recent studies have indicated that compounds similar to 9TP exhibit significant antiviral activity. For example, derivatives of pyrazoles and thiazolidinones have shown efficacy against various viral targets. Although specific antiviral data for 9TP is limited, its structural similarities suggest potential activity against RNA viruses such as HCV and DENV.

Antioxidant Properties

Research has demonstrated that compounds with similar structures possess antioxidant properties. The presence of the dimethoxyphenyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

Enzyme Inhibition

9TP has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, compounds in its class have shown inhibition against cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways.

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related compounds revealed that certain derivatives showed an EC50 value in the low micromolar range against viral polymerases. While direct data for 9TP is not available, these findings suggest a promising avenue for further investigation into its antiviral potential.

Study 2: Antioxidant Activity

Another study assessed the antioxidant capabilities of purine derivatives, demonstrating that they effectively reduced oxidative stress markers in vitro. The results indicated that modifications in the phenyl ring could enhance antioxidant activity.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that purine derivatives exhibit significant anticancer properties. Compounds similar to the one in focus have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the purine structure can enhance cytotoxicity against specific cancer types, making them promising candidates for further development .

-

Antiviral Properties :

- The ability of purine derivatives to inhibit viral replication is well-documented. The compound could potentially interfere with viral enzymes or replication processes, offering a pathway for antiviral drug development. Preliminary studies suggest that structural analogs have shown activity against viruses such as HIV and hepatitis C .

- Enzyme Inhibition :

Case Studies

- Synthesis and Biological Evaluation :

- Structural Activity Relationship (SAR) :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural variations among purine-6-carboxamide derivatives primarily involve substituents at positions 2 and 9, which influence electronic properties, solubility, and target affinity. Key analogs include:

Physicochemical Properties

- Solubility: The target compound’s 2,4-dimethoxyphenyl group improves aqueous solubility compared to analogs with non-polar substituents (e.g., methyl or fluorophenyl groups) .

- In contrast, ethoxy or hydroxy groups in analogs modulate electron density via resonance or inductive effects .

Q & A

Q. What synthetic strategies are effective for constructing the purine core in 9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide?

The purine scaffold can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, Schiff base intermediates (e.g., reactions with 2-thiophenecarboxaldehyde derivatives) facilitate the formation of the bicyclic system. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl or H₂SO₄) to promote ring closure under reflux conditions.

- Substituent introduction : The 2,4-dimethoxyphenyl group is typically introduced via nucleophilic aromatic substitution or Suzuki coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the target compound.

Q. Which analytical techniques are critical for verifying the structure of this compound?

Full characterization requires:

- NMR spectroscopy : and NMR to confirm substituent positions and dihydro-purine tautomerism.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring conformation, as demonstrated in spirocyclic analogs (e.g., ethanol solvates resolved at 0.80 Å resolution) .

- Elemental analysis : To confirm purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the thiophen-2-yl substituent?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd(PPh₃)₄ for cross-coupling) improve regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Reactions performed at 60–80°C minimize side products (e.g., over-oxidation of thiophene) .

- Real-time monitoring : HPLC (C18 column, acetonitrile/water + 0.1% TFA) tracks reaction progress (retention time ~1.5–2.0 minutes) .

Q. What mechanistic insights explain the stability of the 8-oxo group under acidic conditions?

The 8-oxo group’s stability arises from:

- Resonance stabilization : Delocalization of the carbonyl oxygen’s electron density into the purine ring.

- Hydrogen bonding : Intramolecular H-bonding with the adjacent NH group in the dihydro-purine system, as observed in crystallographic studies .

- pH-dependent tautomerism : Under acidic conditions (pH < 5), the keto form predominates, reducing susceptibility to nucleophilic attack .

Q. How do structural modifications at the 2-thiophene position influence bioactivity?

Modifications can be systematically evaluated via:

- SAR studies : Replace thiophene with furan or phenyl groups to assess π-π stacking interactions.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding affinities to target enzymes.

- In vitro assays : Measure IC₅₀ values against kinase or protease targets to correlate substituent effects with activity .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in spectroscopic data between batches?

- Batch comparison : Use identical NMR solvents (e.g., DMSO-d₆) and internal standards (TMS).

- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., oxidation derivatives).

- Crystallographic validation : Resolve discrepancies by comparing experimental XRD data with reference structures .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Detailed documentation : Follow standardized procedures (e.g., IUPAC guidelines for reaction conditions and workup) .

- Intermediate characterization : Isolate and characterize all intermediates (e.g., HRMS, NMR) before proceeding to subsequent steps .

- Reagent quality : Use ≥99% purity reagents, especially for cross-coupling reactions .

Methodological Recommendations

- Synthetic routes : Prioritize modular approaches to enable late-stage functionalization (e.g., introducing the carboxamide group last) .

- Data reporting : Include full spectral assignments (δ values, coupling constants) and chromatographic conditions in publications .

- Collaboration : Engage with crystallography facilities for structural validation, as seen in analogous purine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.